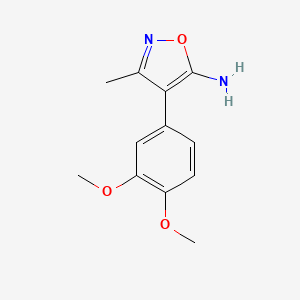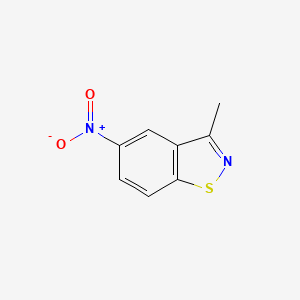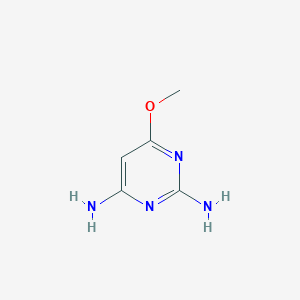
4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may exhibit interesting chemical and biological properties due to the presence of the isoxazole ring and the substituted phenyl group.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the decomposition of 5-amino-3,4-dimethyl-isoxazole with excess isoamyl nitrite in aromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles . Another method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol, which results in the formation of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine . These methods highlight the versatility of isoxazole chemistry in creating various substituted derivatives.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the isoxazole ring.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. The reactivity of the 3,4-dimethylisoxazol-5-yl radical in different solvents has been studied, showing electrophilic character due to the inductive effect of the oxygen atom . Additionally, the synthesis of various isoxazole-containing compounds, such as thiazol-4-amine derivatives, demonstrates the potential for isoxazole to participate in cyclocondensation and other chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by the substituents on the isoxazole ring. For example, the presence of a trifluoromethyl group and its position on the phenyl ring can affect the tautomerism and stereoisomerism of the compound, as seen in the study of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones . The solubility, melting point, and stability of these compounds can also vary depending on the nature of the substituents and the overall molecular structure.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Isoxazoles, including derivatives similar to the compound , have been synthesized through reactions involving isoxazolyl thioureas and ethyl bromopyruvate, leading to compounds with potential for further chemical transformations. These synthetic routes are significant for creating isoxazole-based compounds with varied functional groups, enhancing their utility in diverse chemical applications (Rajanarendar, Karunakar, & Ramu, 2006).
Potential Applications in Drug Discovery
- Research on isoxazolyl thiazoles and related compounds, including those with isoxazole groups, has explored their antimicrobial properties. These studies involve the synthesis of compounds through reactions of isoxazolyl thioureas with various agents, leading to substances that have been evaluated for their effectiveness against microbial infections. This suggests a potential application of such compounds in the development of new antimicrobial drugs (Rajanarendar, Karunakar, & Srinivas, 2004).
Reactivity and Chemical Behavior
- The reactivity of isoxazole radicals, including those derived from compounds similar to "4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine," has been studied in aromatic and heteroaromatic series. These studies provide insights into the electrophilic character of such radicals, influenced by the inductive effects of adjacent atoms, and offer pathways for synthesizing substituted isoxazoles (Vernin, Siv, Treppendahl, & Metzger, 1976).
Anticancer Activity
- Isoxazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. The studies indicate that such compounds, including those with isoxazole moieties, show promise in cancer treatment due to their ability to inhibit the growth of cancer cells (Yakantham, Sreenivasulu, & Raju, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-11(12(13)17-14-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRYZMIQWZZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)
![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)


![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)






![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)